molecular formula C9H9F2NS B1468141 2-(2,4-Difluorophenyl)thiazolidine CAS No. 1193225-10-3

2-(2,4-Difluorophenyl)thiazolidine

Cat. No.: B1468141
CAS No.: 1193225-10-3
M. Wt: 201.24 g/mol
InChI Key: LSYOEFWWDYJDAZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazolidine is a heterocyclic compound . It is a five-membered ring structure with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 245.25 . The storage temperature is room temperature .

Scientific Research Applications

Antifungal and Antibacterial Activities

2-(2,4-Difluorophenyl)thiazolidine and its derivatives have demonstrated significant antifungal and antibacterial properties. Compounds like 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione exhibit higher fungicidal effects against several agricultural fungi (Liu, Lieberzeit, & Anthonsen, 2000). Additionally, thiazolidine derivatives have shown considerable antibacterial and antifungal activity, comparable to reference drugs, against various microbes including Staphylococcus aureus and Escherichia coli (Adem, Boda, Sirgamalla, & Macha, 2022).

Antioxidant Properties

Several derivatives of thiazolidine, including those related to this compound, have been evaluated for their antioxidant properties. These compounds have been effective in scavenging free radicals and preventing oxidative stress, which is crucial in various pathological events like diabetes, neurodegenerative diseases, and cancer (Bozdağ‐Dündar, Çoban, Ceylan-Ünlüsoy, & Ertan, 2009).

Anticancer Potential

The thiazolidine-4-one derivatives, including those with the 2-(2,4-Difluorophenyl) moiety, have shown promising anticancer activities. These compounds have been effective against various human cancer cell lines, and their structural features play a critical role in their antiproliferative activity (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Synthesis and Characterization

The compound has also been a focus of synthetic and medicinal chemistry studies, where researchers have explored different synthetic approaches and characterized its properties. These studies contribute to the understanding of its potential applications in various medical and scientific fields (Pinto, Henao, & Kouznetsov, 2018).

Mechanism of Action

Target of Action

2-(2,4-Difluorophenyl)thiazolidine, a derivative of thiazolidine, is known to have diverse biological activities . Thiazolidine derivatives are reported to act on various targets, including pathogenic fungi and bacteria . They also show potential as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists .

Mode of Action

For instance, they can inhibit the growth of pathogenic fungi and bacteria . As PPARγ agonists, they can modulate the transcription of genes involved in glucose and lipid metabolism .

Biochemical Pathways

Thiazolidine derivatives can affect various biochemical pathways. For example, as PPARγ agonists, they can influence the pathways involved in glucose and lipid metabolism . They can also interfere with the biochemical pathways of pathogenic fungi and bacteria, leading to their growth inhibition .

Pharmacokinetics

Thiazolidine derivatives are known for their diverse pharmacological activities, which suggest they have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound can vary depending on the target. For instance, it can inhibit the growth of pathogenic fungi and bacteria . As a PPARγ agonist, it can modulate the transcription of genes involved in glucose and lipid metabolism, potentially leading to antidiabetic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its activity. The pH and temperature of the environment can also influence its stability and efficacy .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

Future Directions

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, these compounds may impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazolidine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For example, thiazolidine derivatives have been shown to reduce fasting blood glucose levels in diabetic animal models, but excessive doses can lead to hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, thiazolidine derivatives can modulate the activity of enzymes involved in glucose and lipid metabolism, thereby influencing metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, which may have downstream effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, thiazolidine derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOEFWWDYJDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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